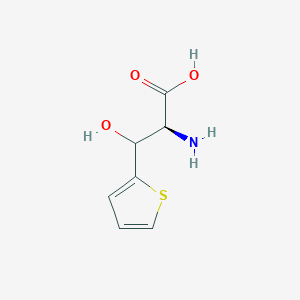
beta-(2-THIENYL)-DL-SERINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(2-THIENYL)-DL-SERINE: is a compound that belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. The compound is characterized by the presence of a thienyl group attached to the beta position of the serine molecule. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-(2-THIENYL)-DL-SERINE typically involves the introduction of the thienyl group to the serine molecule. One common method is the reaction of 2-thienylacetic acid with serine under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to produce the compound in large quantities. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-(2-THIENYL)-DL-SERINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thienyl group and the amino acid structure of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thienyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Applications De Recherche Scientifique
Beta-(2-THIENYL)-DL-SERINE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of beta-(2-THIENYL)-DL-SERINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as phenylalanine hydroxylase, affecting the metabolism of amino acids. It may also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Beta-2-Thienyl-L-alanine: This compound is similar in structure but differs in the position of the thienyl group and the specific amino acid configuration.
2-Thienylacetic acid: Another related compound with a thienyl group attached to an acetic acid moiety.
Uniqueness: Beta-(2-THIENYL)-DL-SERINE is unique due to its specific structure, which combines the properties of the thienyl group with the amino acid serine. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C7H9NO3S |
|---|---|
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
(2S)-2-amino-3-hydroxy-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C7H9NO3S/c8-5(7(10)11)6(9)4-2-1-3-12-4/h1-3,5-6,9H,8H2,(H,10,11)/t5-,6?/m0/s1 |
Clé InChI |
GNUCLSFLDHLOBV-ZBHICJROSA-N |
SMILES isomérique |
C1=CSC(=C1)C([C@@H](C(=O)O)N)O |
SMILES canonique |
C1=CSC(=C1)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


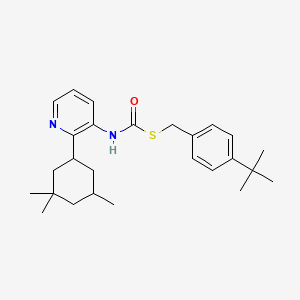
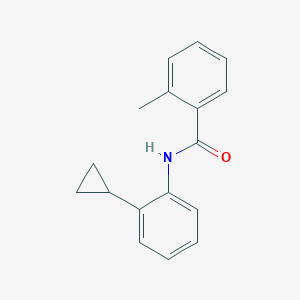
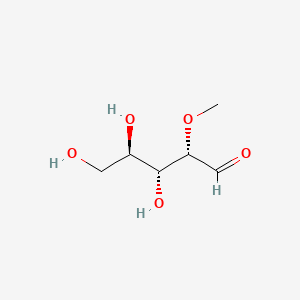

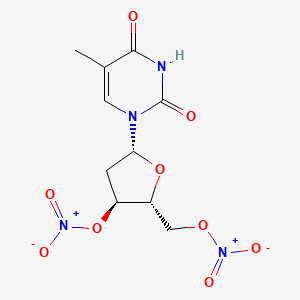
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)

![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)


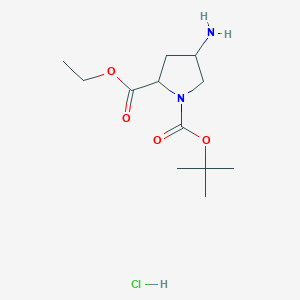
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)

